Chelidonine hydrochloride

Microtubule Dynamics Antimitotic Agents Cytoskeleton Pharmacology

Chelidonine hydrochloride is a neutral benzophenanthridine alkaloid microtubule-targeting agent, distinct from planar DNA-intercalating congeners like sanguinarine. It induces robust G2/M arrest (88.27% at 2.5 µM) without genotoxicity—ideal for mitotic catastrophe and spindle checkpoint studies. Validated as a selective STK19 kinase inhibitor suppressing NRAS-mutant tumors in vivo with minimal toxicity. Unlike conventional chemotherapeutics, it inhibits MDR1-overexpressing, paclitaxel-resistant HNSCC cells. Choose this compound for clean cytostatic research free from DNA damage confounds.

Molecular Formula C20H20ClNO5
Molecular Weight 389.8 g/mol
CAS No. 4312-31-6
Cat. No. B157154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidonine hydrochloride
CAS4312-31-6
Synonyms(5bR,6S,12bS)-5b,6,7,12b,13,14-Hexahydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol Hydrochloride;  [5bR-(5bα,6β,12bα)]-5b,6,7,12b,13,14-Hexahydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol Hyd
Molecular FormulaC20H20ClNO5
Molecular Weight389.8 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl
InChIInChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1
InChIKeyLVURMIFHBFKWNP-PHANBDLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidonine Hydrochloride (CAS 4312-31-6): Product Overview for Oncology and Cell Biology Research Procurement


Chelidonine hydrochloride is a tertiary hexahydro-benzophenanthridine alkaloid originally isolated from Chelidonium majus L. (greater celandine), and is the principal bioactive constituent of this medicinal plant [1]. It functions as a microtubule-targeting agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and the induction of both caspase-dependent and caspase-independent apoptosis [2]. Unlike many cationic benzophenanthridine congeners, chelidonine possesses a neutral character that confers a distinct toxicological profile [3].

Why Generic Substitution of Chelidonine Hydrochloride with Other Chelidonium Alkaloids Is Not Advisable


Chelidonine, sanguinarine, chelerythrine, coptisine, and protopine are all isoquinoline alkaloids derived from Chelidonium majus; however, they exhibit markedly divergent cytotoxic potencies, mechanisms of action, and selectivity profiles [1]. Sanguinarine and chelerythrine are planar, cationic molecules that strongly intercalate DNA and exhibit potent but often non-selective cytotoxicity, including significant toxicity to normal hepatocytes [2]. In contrast, chelidonine is a non-planar, neutral alkaloid that primarily targets microtubules and demonstrates a distinct functional outcome—potent cell cycle arrest without the same degree of genotoxicity [3]. Consequently, substituting chelidonine with another Chelidonium alkaloid in a research protocol will fundamentally alter the experimental outcomes, as the compounds do not share equivalent molecular targets, toxicological thresholds, or therapeutic windows.

Quantitative Differentiation Guide: Chelidonine Hydrochloride Versus Primary Chelidonium Alkaloid Comparators


Tubulin Polymerization Inhibition: Chelidonine Exhibits Superior Potency Compared to Sanguinarine and Chelerythrine

In a head-to-head comparative study assessing direct inhibition of tubulin polymerization in vitro, chelidonine demonstrated significantly greater potency than its primary benzophenanthridine congeners, sanguinarine and chelerythrine. The IC50 value for chelidonine was 34.51 ± 9.47 μM, which represents a 1.4-fold higher potency than sanguinarine (IC50 = 48.41 ± 3.73 μM) and a 6-fold higher potency than chelerythrine (IC50 = 206.39 ± 4.20 μM) [1]. This difference is substantial and mechanistically relevant, as chelerythrine requires a more than five-fold higher concentration to achieve the same level of tubulin polymerization inhibition. The assay was conducted under standardized in vitro biochemical conditions measuring tubulin assembly in the presence of the test compounds [1].

Microtubule Dynamics Antimitotic Agents Cytoskeleton Pharmacology

Cell Cycle Arrest: Chelidonine Uniquely Induces Potent G2/M Arrest Not Observed with Sanguinarine or Chelerythrine

A critical functional differentiation exists between chelidonine and its structural analogs regarding their ability to arrest the cell cycle. In a direct comparative flow cytometry study using HeLa and U2OS cancer cells, treatment with 2.5 μM chelidonine resulted in a profound G2/M phase arrest, with 88.27% ± 0.99% of cells accumulating in this phase. In stark contrast, both sanguinarine and chelerythrine failed to induce any significant cell cycle arrest at comparable concentrations [1]. This indicates that while sanguinarine and chelerythrine are cytotoxic, their mechanisms do not involve the same robust checkpoint activation seen with chelidonine. The quantitative difference is stark: chelidonine enforces a near-complete mitotic blockade at low micromolar concentrations, a functional attribute absent in its closest structural analogs [1].

Cell Cycle Checkpoints G2/M Arrest Mitotic Catastrophe

Differential Cytotoxicity in Normal Cells: Chelidonine Exhibits a Favorable Safety Profile Relative to Cationic Alkaloids

A comparative hepatotoxicity study in primary rat hepatocytes revealed a clear rank order of cytotoxicity among Chelidonium majus alkaloids. The cationic congeners chelerythrine, coptisine, and sanguinarine were the most toxic, each exhibiting EC20 values ≤2 μM. In contrast, the neutral congener chelidonine was significantly less toxic, with an EC20 value substantially higher than 2 μM [1]. The established rank order of toxicity was coptisine > chelerythrine > sanguinarine > chelidonine > protopine > dihydrosanguinarine. This study indicates that chelidonine is at least several-fold less toxic to normal hepatocytes than the cationic alkaloids that co-occur in Chelidonium majus extracts [1].

Selective Toxicity Hepatotoxicity Drug Safety Assessment

Absence of Direct DNA Damage: Chelidonine Induces Growth Arrest Without Genotoxicity

Sanguinarine and chelerythrine produce a dose-dependent increase in DNA damage and cytotoxicity in both primary mouse spleen cells and L1210 leukemic cells, as measured by Comet assay. Chelidonine, however, did not show significant cytotoxicity or DNA damage in either cell type at comparable concentrations, yet it completely arrested the growth of L1210 cells [1]. This indicates that chelidonine's antiproliferative effect is mediated via cytostatic mechanisms (cell cycle arrest) rather than via direct DNA damage and genotoxicity, a mode of action distinct from that of sanguinarine and chelerythrine [1]. Examination of nuclear morphology confirmed more cells with apoptotic features upon treatment with chelerythrine and sanguinarine, but not with chelidonine [1].

DNA Damage Genotoxicity Comet Assay

Comparative Antiproliferative Potency Across Cancer Cell Lines: Chelidonine Demonstrates Cell-Type Specific Activity

In a comparative cytotoxicity study across multiple human cancer cell lines, chelidonine exhibited a range of IC50 values that highlight its cell-type specific activity. Against DU-145 (prostate carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) cells, chelidonine showed IC50 values of 18.4, 8.30, and 5.90 μM, respectively [1]. In the same study, the related alkaloid stylopine demonstrated activity only against DU-145 and MCF-7 (IC50 13.9 and 16.6 μM, respectively) but not against HT-29 [1]. Additionally, in human keratinocytes (HaCaT), chelidonine exhibited an antiproliferative IC50 of approximately 28 μM, which is over 10-fold less potent than sanguinarine's IC50 of 2.26 μM in the same cell type [1]. These data demonstrate that chelidonine's potency varies significantly across different cell lineages and is generally less potent than sanguinarine in certain contexts, underscoring the need for compound-specific selection based on the target cell model.

Cancer Cell Line Panel IC50 Profiling Chemosensitivity

In Vivo Antitumor Efficacy with Minimal Toxicity: Chelidonine Suppresses NRAS-Driven Tumor Growth

Chelidonine was identified as a potent and selective inhibitor of STK19 kinase activity, a recently recognized activator of NRAS. In vivo, chelidonine suppressed the growth of NRAS-driven tumor cells in nude mice while exhibiting minimal toxicity [1]. While direct head-to-head in vivo data comparing chelidonine with sanguinarine or chelerythrine in this specific model are not available from the same study, this finding is significant because NRAS mutations are common in melanoma, liver, lung, and gastric cancers, and NRAS itself is generally considered 'undruggable' [1]. The observation of minimal toxicity in vivo aligns with the in vitro hepatotoxicity data discussed in Evidence Item 3, collectively supporting a favorable therapeutic index relative to what might be expected from more cytotoxic Chelidonium congeners [2].

NRAS-Mutant Cancers STK19 Kinase Inhibition Xenograft Models

Optimal Research and Industrial Application Scenarios for Chelidonine Hydrochloride Based on Quantitative Evidence


Investigating Microtubule Dynamics and Mitotic Checkpoint Activation

Given chelidonine's superior potency as a tubulin polymerization inhibitor (IC50 = 34.51 ± 9.47 μM) and its unique ability to induce robust G2/M arrest (88.27% ± 0.99% cells in G2/M at 2.5 μM) compared to sanguinarine and chelerythrine which do not arrest the cell cycle, this compound is ideally suited for studies focused on microtubule destabilization, spindle assembly checkpoint activation, and mitotic catastrophe . Researchers investigating the molecular mechanisms of mitotic slippage and apoptotic-like death following prolonged M-phase arrest will find chelidonine to be a more appropriate tool compound than other Chelidonium alkaloids .

Preclinical Evaluation of NRAS-Mutant Cancer Therapeutics

Chelidonine has been validated as a selective STK19 kinase inhibitor that suppresses the growth of NRAS-mutant tumors in vivo with minimal toxicity . This makes chelidonine hydrochloride a valuable reference compound for researchers developing novel NRAS-targeted therapies or investigating the role of STK19 in NRAS-driven oncogenesis. The compound's demonstrated in vivo efficacy in xenograft models, coupled with its lower hepatotoxicity profile relative to other Chelidonium alkaloids , positions it as a suitable positive control or tool compound for preclinical studies in melanoma, liver, lung, and gastric cancer models harboring NRAS mutations.

Studies of Cytostatic Versus Cytotoxic Mechanisms and DNA Damage-Independent Growth Inhibition

Chelidonine's unique profile—complete growth arrest of leukemic cells without causing significant DNA damage or cytotoxicity—distinguishes it from sanguinarine and chelerythrine, which both induce dose-dependent DNA damage and cytotoxicity . This makes chelidonine an essential tool for researchers aiming to dissect pathways of cytostatic growth inhibition independent of direct genotoxic stress. Experimental systems designed to study cell cycle exit, quiescence induction, or reversible growth arrest will benefit from chelidonine's clean mechanistic profile, avoiding the confounding effects of DNA damage response activation that accompany treatment with other Chelidonium alkaloids .

Research on Multi-Drug Resistance (MDR) Reversal and P-Glycoprotein Modulation

Chelidonine has been shown to suppress the growth of paclitaxel-resistant and P-glycoprotein (MDR1)-overexpressing head and neck squamous cell carcinoma (HNSCC) cell lines . Furthermore, chelidonine treatment leads to upregulation of xenobiotic metabolism genes including CYP1A1 and MDR1 . This evidence supports the use of chelidonine hydrochloride in research focused on overcoming chemotherapy resistance, particularly in models where P-glycoprotein-mediated drug efflux is a primary mechanism of resistance. The compound's ability to inhibit the growth of MDR1-overexpressing cells, unlike many conventional chemotherapeutics, makes it a valuable agent for studying MDR reversal strategies and the interplay between microtubule-targeting agents and drug transporter expression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chelidonine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.